molecular formula C18H21BrN4O2S B2387009 5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-46-4

5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2387009
CAS No.: 898350-46-4
M. Wt: 437.36
InChI Key: YQECKIWSYALAKO-UHFFFAOYSA-N
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Description

5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a bromophenyl group, a hydroxypiperidine moiety, and a thiazolotriazole core. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.

    Introduction of the Bromophenyl Group: This is achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with the thiazolotriazole intermediate.

    Attachment of the Hydroxypiperidine Moiety: This step involves the reaction of the intermediate with a hydroxypiperidine derivative under basic conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate with an ethyl group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

Compared to similar compounds, 5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibits unique properties due to the presence of the bromine atom. This halogen can significantly influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3-bromophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-4-3-5-12(19)10-11)22-8-6-13(24)7-9-22/h3-5,10,13,15,24-25H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECKIWSYALAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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